molecular formula C14H12O2S B14129770 4-(m-Tolylthio)benzoic acid

4-(m-Tolylthio)benzoic acid

Cat. No.: B14129770
M. Wt: 244.31 g/mol
InChI Key: PVYHVINGBKYWLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Tolylthio)benzoic acid can be achieved through various methods. One common approach involves the directed ortho-lithiation of 3-halobenzoic acid esters followed by arylthiolation . This method utilizes triflic acid in 1,1,1,3,3,3-hexafluoro-2-propanol as a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like recrystallization and chromatography are likely used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Substitution: N-bromosuccinimide for bromination.

Major Products

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides.

Scientific Research Applications

4-(m-Tolylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(m-Tolylthio)benzoic acid involves its interaction with various molecular targets. The tolylthio group can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can affect enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(m-Tolylthio)benzoic acid is unique due to the presence of the tolylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

4-(3-methylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H12O2S/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

PVYHVINGBKYWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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